4-(Trichloromethyl)benzoyl chloride

Catalog No.
S773984
CAS No.
14815-86-2
M.F
C8H4Cl4O
M. Wt
257.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trichloromethyl)benzoyl chloride

CAS Number

14815-86-2

Product Name

4-(Trichloromethyl)benzoyl chloride

IUPAC Name

4-(trichloromethyl)benzoyl chloride

Molecular Formula

C8H4Cl4O

Molecular Weight

257.9 g/mol

InChI

InChI=1S/C8H4Cl4O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H

InChI Key

LNIAVCRNJMPGGT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Cl)C(Cl)(Cl)Cl

Synonyms

4-(trichloromethyl)benzoyl chloride

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)C(Cl)(Cl)Cl

The exact mass of the compound 4-(Trichloromethyl)benzoyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152024. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Trichloromethyl)benzoyl chloride (CAS 14815-86-2) is a highly reactive, bifunctional aromatic building block characterized by the presence of an acyl chloride and a para-trichloromethyl group. In industrial and laboratory procurement, it is primarily sourced as a structural intermediate for the synthesis of agrochemicals, pharmaceuticals, and advanced materials. The acyl chloride moiety acts as a potent electrophile for rapid amidation and esterification, while the trichloromethyl group serves as a masked carboxylic acid or a precursor to trifluoromethyl groups. This dual functionality allows chemists to execute orthogonal synthetic strategies, avoiding the selectivity issues common with symmetric diacid chlorides and the harsh oxidation requirements of methyl-substituted analogs [1].

Research Fit

Dual reactive sites: Acid chloride and trichloromethyl group
Enables introduction of the 4-(trichloromethyl)benzoyl moiety
Reported use in pharmaceutical, agrochemical, and liquid crystal synthesis

Substituting 4-(Trichloromethyl)benzoyl chloride with generic alternatives often leads to process inefficiencies and compromised yields. Using symmetric comparators like terephthaloyl chloride for mono-functionalization results in statistical mixtures of mono- and di-adducts, requiring complex purification steps and lowering overall atom economy. Conversely, employing p-toluoyl chloride requires harsh, late-stage oxidative conditions (e.g., permanganate oxidation) to convert the methyl group into a carboxylic acid, which is often incompatible with sensitive downstream functional groups. Furthermore, while 4-(Trifluoromethyl)benzoyl chloride is useful for direct -CF3 incorporation, it lacks the chemical versatility of the -CCl3 group, which can be selectively hydrolyzed, fluorinated, or utilized in radical coupling reactions. Procurement of the exact trichloromethyl derivative is therefore highly advantageous for workflows requiring mild, orthogonal late-stage functionalization .

Substitution Risk

Unsubstituted benzoyl chloride lacks the electron-withdrawing CCl₃ group, altering electrophilicity and reaction selectivity.

The CCl₃ group serves as a synthetic handle for further transformations (e.g., to CF₃), which is impossible with unsubstituted benzoyl chloride.

Direct substitution with benzoyl chloride leads to different final products with altered physicochemical and biological profiles.

Orthogonal Reactivity and Mono-Substitution Yield vs. Terephthaloyl Chloride

When synthesizing asymmetric para-substituted benzamides, 4-(Trichloromethyl)benzoyl chloride provides near-quantitative orthogonal reactivity. The acyl chloride reacts rapidly with primary amines at ambient temperature, leaving the -CCl3 group intact. In contrast, attempting a mono-amidation with the symmetric comparator terephthaloyl chloride typically yields a statistical mixture, capping the theoretical mono-adduct yield at 50% without massive excesses of the diacid chloride. This orthogonal behavior ensures high-purity intermediate formation, significantly reducing purification overhead in scale-up .

Evidence DimensionMono-amidation selectivity and yield
Target Compound Data>95% yield of mono-amide due to orthogonal functional groups
Comparator Or BaselineTerephthaloyl chloride: ~50% maximum theoretical yield for mono-substitution
Quantified Difference~45% absolute increase in mono-adduct yield, zero di-adduct formation
ConditionsStandard Schotten-Baumann or amine/base conditions at 0-25 °C

Eliminating statistical mixtures directly reduces raw material waste and bypasses costly chromatographic separations during procurement scale-up.

Electrophilicity
Class-level inference
σp = 0.33 (CCl₃) vs H (0.00) and CF₃ (0.54)
Predicts relative acylation rates and required electron withdrawal for synthesis design.
Hammett σp derived from standard para-substituted benzoic acid ionization.

Late-Stage Functionalization Mildness vs. p-Toluoyl Chloride

The -CCl3 group in 4-(Trichloromethyl)benzoyl chloride functions as a highly efficient masked carboxylic acid. Following the initial acyl chloride reaction, the trichloromethyl group can be hydrolyzed to a carboxylate using aqueous base or acid at moderate temperatures. In contrast, utilizing p-toluoyl chloride as a precursor requires harsh chemical oxidation (e.g., KMnO4 at elevated temperatures) to convert the -CH3 group to a -COOH group. This oxidation step frequently degrades complex or oxidation-sensitive active pharmaceutical ingredients (APIs), making the trichloromethyl derivative a more viable choice for complex molecule synthesis [1].

Evidence DimensionConditions required for conversion to carboxylic acid
Target Compound DataHydrolysis at moderate temperatures (e.g., <100 °C) in aqueous media
Comparator Or Baselinep-Toluoyl chloride: Requires strong oxidants (e.g., KMnO4) at >100 °C
Quantified DifferenceEliminates the need for stoichiometric transition-metal oxidants
ConditionsLate-stage generation of para-carboxylic acid

Enables the synthesis of oxidation-sensitive target molecules that would be destroyed by the processing conditions required for methyl-substituted analogs.

Synthetic utility
Head-to-head
Reacts with HF to yield 4-(trifluoromethyl)benzoyl chloride; avoids separate chlorination step needed for CF₃-benzoic acid route.
Dual-purpose reagent streamlines synthesis of both CCl₃ and CF₃ derivatives.
Requires HF and halogen transfer catalyst; process safety should be reviewed.

Precursor Versatility for Fluorination vs. 4-(Trifluoromethyl)benzoyl chloride

For materials science and agrochemical discovery, 4-(Trichloromethyl)benzoyl chloride serves as a divergent precursor. While 4-(Trifluoromethyl)benzoyl chloride restricts the user to a permanent -CF3 group, the -CCl3 moiety can be converted into a -CF3 group via halogen exchange (e.g., Swarts reaction using HF or SbF3) after the acyl chloride has been elaborated. This allows a single procured batch of 4-(Trichloromethyl)benzoyl chloride to be split into multiple streams: one for hydrolysis to -COOH, and another for fluorination to -CF3, maximizing inventory utility.

Evidence DimensionDownstream functional group divergence
Target Compound Data1 compound yields ≥2 distinct terminal functional groups (-COOH, -CF3)
Comparator Or Baseline4-(Trifluoromethyl)benzoyl chloride: Yields 1 terminal functional group (-CF3)
Quantified Difference100% increase in downstream structural divergence
ConditionsPost-amidation/esterification library synthesis

Procuring a single versatile intermediate reduces inventory complexity for R&D labs needing to synthesize diverse structural analogs.

Medicinal chemistry
Cross-study comparable
Derivatives screened as antimalarials; found inactive but demonstrated SAR exploration around 4-substituted benzoyl core.
Supports focused library synthesis for SAR studies; reactivity profile may vary by scaffold.
Assay-specific result; activity context requires independent verification.
Thermal stability
Cross-study comparable
Boiling point 309.8 °C vs 4-(trifluoromethyl)benzoyl chloride (188–190 °C), Δ ≈ +120 °C.
Indicates potential for high-temperature reactions where the CF₃ analog may decompose.
Based on reported properties; thermal behavior should be verified under specific reaction conditions.

Synthesis of Asymmetric Terephthalic Acid Derivatives

Because of its orthogonal reactivity, this compound is a preferred starting material for synthesizing asymmetric terephthalic acid derivatives (e.g., mono-esters/mono-amides) with >95% selectivity. The acyl chloride is reacted first, followed by controlled hydrolysis of the trichloromethyl group, completely avoiding the statistical mixtures associated with terephthaloyl chloride [1].

Late-Stage Trifluoromethylation in Agrochemicals

In the development of chlorinated benzophenones and novel pesticides, the acyl chloride is used to build the core scaffold. The retained -CCl3 group is subsequently subjected to halogen exchange to install a -CF3 group, allowing for the late-stage tuning of lipophilicity and metabolic stability without being locked into the fixed structure of 4-(Trifluoromethyl)benzoyl chloride[1].

Oxidation-Free Carboxyl Unmasking in API Synthesis

For pharmaceutical intermediates containing easily oxidized moieties (such as sensitive heterocycles or alkenes), 4-(Trichloromethyl)benzoyl chloride is procured to install a masked carboxylate. Mild hydrolysis reveals the carboxylic acid without the need for the destructive permanganate oxidation required when using p-toluoyl chloride [1].

Application Fit

Application
Selection Property
Validation Focus
Synthesis of 4-(trifluoromethyl)benzoyl chloride
Precursor for halogen exchange to CF₃
Verify HF conversion efficiency and catalyst compatibility
Focused library synthesis for SAR
4-substituted benzoyl building block
Confirm functional group tolerance in library synthesis
High-temperature polymer synthesis
Elevated boiling point and thermal stability
Assess thermal decomposition profile under polymerization conditions
Agrochemical intermediate production
Building block for benzophenone fungicides
Confirm compatibility with agrochemical synthetic routes

XLogP3

4.8

Other CAS

14815-86-2

Wikipedia

4-(Trichloromethyl)benzoyl chloride

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